molecular formula C22H19N3O3 B4607854 N-cyclopentyl-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide

N-cyclopentyl-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B4607854
M. Wt: 373.4 g/mol
InChI Key: WNEVUKKFLLLBLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C22H19N3O3 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.14264148 g/mol and the complexity rating of the compound is 547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis in Organic Synthesis

Research on similar compounds has demonstrated their utility in catalysis, particularly in the synthesis of heterobiaryls containing furyl and thienyl rings. Bimetallic boron-containing heterogeneous catalysts, utilizing related ligands, have been highly active in the Suzuki reaction in aqueous media, facilitating the synthesis of arylated furans and thiophenes, which are important in the development of pharmaceuticals and materials science (Bumagin et al., 2019).

Antimicrobial Applications

Compounds featuring the furyl group, similar to N-cyclopentyl-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide, have been evaluated for their antimicrobial properties. For example, novel bis-α,β-unsaturated ketones and nicotinonitrile derivatives have been synthesized and assessed for their antimicrobial efficacy, highlighting the potential of such compounds in combating microbial infections (Altalbawy, 2013).

Anticancer and Anti-inflammatory Agents

Isoxazole and pyridine derivatives have been explored for their potential as anticancer and anti-inflammatory agents. Research into novel pyrazolopyrimidines derivatives, for instance, has explored their application as anticancer and anti-5-lipoxygenase agents, demonstrating the versatility of these chemical frameworks in medicinal chemistry (Rahmouni et al., 2016).

Heterocyclic Chemistry

The study of similar compounds has contributed significantly to heterocyclic chemistry, providing insights into the synthesis and transformation of complex organic molecules. For example, acid-catalyzed transformations of related compounds have led to the discovery of new fused heterocyclic systems, advancing the knowledge in this area and offering new synthetic routes for pharmaceuticals (Stroganova et al., 2016).

Organic Synthesis and Drug Development

The synthesis and biological evaluation of compounds with structural similarities to this compound have been integral in drug development efforts, particularly in the search for new therapeutic agents. Research into novel synthesis methods and the exploration of biological activities of such compounds continue to be a vital part of medicinal chemistry (Katritzky et al., 2003).

Properties

IUPAC Name

N-cyclopentyl-6-(furan-2-yl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c26-21(23-15-9-4-5-10-15)16-13-17(18-11-6-12-27-18)24-22-19(16)20(25-28-22)14-7-2-1-3-8-14/h1-3,6-8,11-13,15H,4-5,9-10H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNEVUKKFLLLBLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC(=NC3=C2C(=NO3)C4=CC=CC=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopentyl-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-cyclopentyl-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-cyclopentyl-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-cyclopentyl-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-cyclopentyl-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
N-cyclopentyl-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.